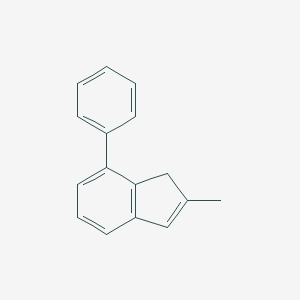

2-methyl-7-phenyl-1H-indene

説明

Significance of Indene (B144670) Scaffolds in Organic Synthesis and Materials Science

The indene framework, which consists of a benzene (B151609) ring fused to a five-membered cyclopentene (B43876) ring, is a foundational structural motif in chemistry. acs.org Indene and its derivatives are crucial building blocks due to their wide-ranging applications, from the development of pharmaceuticals to the creation of advanced materials. researchgate.netresearchgate.net

In the realm of organic synthesis , indene derivatives are prized intermediates. researchgate.net Their rigid, bicyclic structure provides a defined three-dimensional template that can be strategically modified. This allows for the synthesis of diverse and complex molecules, including many that are biologically active. acs.orgresearchgate.net The development of novel synthetic methods to create and functionalize this core structure remains an active area of research. organic-chemistry.org

In materials science , the electronic properties of the indene scaffold make it a valuable component in the design of new materials. researchgate.net Derivatives of indene have been investigated for their use in organic light-emitting diodes (OLEDs), photovoltaic solar cells, and other optoelectronic devices. researchgate.netontosight.aiacs.org The ability to tune the electronic and photophysical properties of these materials by modifying the indene structure is a key area of interest. cymitquimica.com Furthermore, indene-containing systems are important as ligands for metallocene catalysts used in olefin polymerization. ut.ac.ir

Role of 2-Methyl-7-phenyl-1H-indene as a Key Synthetic Intermediate

This compound serves as a critical precursor, particularly in the synthesis of specialized catalysts. chemicalbook.com Its primary application is as an intermediate for the preparation of metallocene complexes, which are highly efficient catalysts for olefin polymerization. chemicalbook.comsemanticscholar.org These catalysts, often based on zirconocene (B1252598), are used to produce polymers like isotactic polypropylene (B1209903) with specific properties. ut.ac.irsemanticscholar.org

Research has detailed the synthesis of this compound from precursors such as 4-phenyl-2-methyl-2,3-dihydro-1-indenone, with reported high yields. google.com The resulting indene derivative can then be used in subsequent reactions. For instance, it has been used in palladium-catalyzed Buchwald-Hartwig amination reactions to create more complex ligands for ansa-zirconocenes, which are then employed in polymerization studies. nih.gov The strategic placement of the methyl and phenyl groups on the indene ring is crucial for influencing the performance of the final catalyst system. semanticscholar.org

Below is a table summarizing the key properties of this compound.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 153733-75-6 chemicalbook.com |

| Molecular Formula | C₁₆H₁₄ uni.lu |

| Molecular Weight | 206.28 g/mol |

| Melting Point | 47-49 °C chemicalbook.com |

| Boiling Point | 120 °C at 0.1 mmHg chemicalbook.com |

| Physical Form | Solid sigmaaldrich.cn |

| Purity | 97% - 98% chemicalbook.comsigmaaldrich.cn |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine nih.gov |

| 10-(2-methyl-7-phenyl-1H-inden-5-yl)-10H-phenothiazine nih.gov |

| 10H-phenothiazine nih.gov |

| This compound chemicalbook.com |

| 4-phenyl-2-methyl-2,3-dihydro-1-indenone google.com |

| 5-chloro-2-methyl-7-phenyl-1H-indene nih.gov |

| 6-chloro-2-methyl-4-phenyl-1H-indene nih.gov |

| Benzene |

| Cyclopentene |

| Isotactic polypropylene ut.ac.ir |

| Lithium tert-butoxide nih.gov |

| Palladium |

| Toluene nih.gov |

| Tris(tert-butyl)phosphine nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-7-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCCMEDYANGBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401627 | |

| Record name | 2-Methyl-7-phenylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153733-75-6 | |

| Record name | 2-Methyl-7-phenylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153733-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-7-phenylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-7-phenyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 7 Phenyl 1h Indene and Its Derivatives

Strategies for Indene (B144670) Ring System Construction

A prevalent and effective strategy for constructing the indene ring system involves a two-step sequence: the formation of a substituted indanone followed by its reduction and subsequent dehydration. semanticscholar.orggoogle.com This pathway allows for the precise installation of desired substituents on the carbocyclic framework. The key to this methodology lies in the efficient synthesis of the indanone intermediate, which then serves as a direct precursor to the final indene product. google.com

Indanone Intermediate Reduction-Dehydration Pathways

The conversion of an indanone to an indene is a classical transformation in organic synthesis. google.com The process begins with the reduction of the indanone's ketone functionality to a secondary alcohol, forming an indanol. This intermediate is then subjected to dehydration to introduce the double bond, thus forming the final indene ring system. semanticscholar.orgnih.gov This sequential reduction and dehydration procedure is a reliable method for preparing a variety of substituted indenes in high yields and purity. semanticscholar.org

Palladium-catalyzed reactions are powerful tools for constructing the carbon framework of indanone intermediates. semanticscholar.orgnih.govbeilstein-journals.org Methods like the intramolecular Heck reaction and Suzuki coupling have been developed to efficiently form the five-membered ring of the indanone system. semanticscholar.orgnih.gov For instance, 4-aryl-substituted 2-methyl-1H-indanones, precursors to 7-aryl-2-methyl-1H-indenes, can be synthesized in high yields through a ligand-free palladium-catalyzed Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids. semanticscholar.org Similarly, intramolecular Heck cyclizations of substrates like 3-(2-iodoaryl)propanenitriles offer another efficient route to functionalized 1-indanones. beilstein-journals.org

Optimizing the catalyst loading is crucial for the economic and environmental viability of the synthesis. In the Suzuki coupling synthesis of 4-aryl-2-methyl-1H-indanones, palladium acetate (B1210297) (Pd(OAc)₂) has proven to be a highly efficient catalyst precursor. semanticscholar.org Research has demonstrated that catalyst loading can be significantly reduced without compromising product yield. semanticscholar.org For many substrates, quantitative yields of the indanone intermediates were achieved with a Pd(OAc)₂ loading as low as 0.005 mol%. semanticscholar.org Further decreasing the catalyst to 0.001 mol% led to a noticeable drop in yield, establishing an optimal range for efficiency. semanticscholar.org In other palladium-catalyzed cyclizations to form indanones, increasing the Pd(OAc)₂ loading from 5 mol% to 7.5 mol% improved the yield, while further increases showed no significant benefit. electronicsandbooks.com

Table 1: Effect of Pd(OAc)₂ Catalyst Loading on the Suzuki Coupling of 4-bromo-2-methylindan-1-one with Phenylboronic Acid semanticscholar.org

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 0.1 | 1 | 98 |

| 2 | 0.01 | 3 | 98 |

| 3 | 0.005 | 3 | 98 |

| 4 | 0.001 | 3 | 53 |

Reaction conditions: 4-bromo-2-methylindan-1-one, phenylboronic acid, Pd(OAc)₂, TBAB, PEG400, 110 °C.

The choice of solvent plays a critical role in the efficiency and sustainability of palladium-catalyzed reactions. Poly(ethylene glycol) (PEG), particularly PEG400, has emerged as an effective and environmentally benign reaction medium. semanticscholar.orgacs.orgresearchgate.net In the ligand-free Suzuki coupling for indanone synthesis, a PEG400/Pd(OAc)₂/TBAB (tetrabutylammonium bromide) system was highly effective. semanticscholar.org PEG400 serves not only as a solvent but can also act as a stabilizer for the in situ generated palladium nanoparticles that are the active catalytic species. semanticscholar.orgresearchgate.netthieme-connect.com This system allows for high reaction yields at elevated temperatures (e.g., 110 °C) and can often be recycled and reused without significant loss of catalytic activity, enhancing the process's green credentials. semanticscholar.orgacs.orgorganic-chemistry.org The use of PEG can also eliminate the need for other additives that might otherwise be required to achieve complete conversion. acs.orgorganic-chemistry.org

In palladium-catalyzed cross-coupling reactions, such as the Heck reaction, the formation of undesired byproducts like dimers of the starting materials can lower the yield of the desired product. acs.org The conditions of the intramolecular Heck reaction can be fine-tuned to minimize these side reactions. Factors such as catalyst choice, ligands, base, additives, and temperature all influence the reaction pathway. wikipedia.org For example, in some cases, the formation of byproducts was decreased by lowering the reaction temperature. acs.org The choice of halide in the starting material (e.g., iodide vs. bromide) can also affect the relative rates of the desired cyclization versus side reactions due to differences in the reactivity of the carbon-halogen bond. acs.org In the synthesis of 1-indanones from 3-(2-iodoaryl)propanenitriles, a common side reaction is the simple reduction of the carbon-iodine bond, which can be managed through optimization of the reaction conditions. beilstein-journals.org

Indanone Reduction Techniques (e.g., NaBH₄, LiAlH₄)

The reduction of the ketone group in the indanone intermediate to an indanol is a critical step in the synthesis of indenes. semanticscholar.org The most common reagents for this transformation are complex metal hydrides, primarily sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com Both reagents effectively reduce ketones to secondary alcohols. libretexts.orgmasterorganicchemistry.com

Sodium borohydride is considered a milder reducing agent and is often preferred due to its greater safety and ease of handling. quora.compearson.com It can be used in protic solvents like methanol (B129727) or ethanol. tandfonline.comnumberanalytics.com For example, 4,7-dimethoxy-1-indanone (B110822) can be reduced to the corresponding indanol using NaBH₄ in refluxing 95% ethanol. tandfonline.com

Lithium aluminum hydride is a much stronger reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com This is due to the higher polarity of the Al-H bond compared to the B-H bond, making the hydride more readily available. libretexts.orgyoutube.com While LiAlH₄ can also reduce ketones, it is highly reactive and reacts violently with protic solvents like water and alcohols, requiring the use of anhydrous ethereal solvents like diethyl ether or THF. libretexts.orgquora.com Its high reactivity makes it capable of reducing other functional groups that NaBH₄ typically does not affect, such as esters and carboxylic acids. libretexts.orgmasterorganicchemistry.com The choice between NaBH₄ and LiAlH₄ often depends on the presence of other functional groups in the molecule and the desired selectivity. quora.compearson.com For the specific reduction of an indanone to an indanol, the milder and safer NaBH₄ is generally sufficient and more convenient. tandfonline.comumn.edu

Table 2: Comparison of Common Reducing Agents for Ketones libretexts.orgmasterorganicchemistry.comquora.com

| Reagent | Formula | Relative Reactivity | Typical Solvents | Compatible Functional Groups |

| Sodium Borohydride | NaBH₄ | Mild | Alcohols (e.g., MeOH, EtOH), THF | Esters, Amides, Carboxylic Acids |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Ethers (e.g., Et₂O, THF) | None (reduces most polar π-bonds) |

Following the reduction, the resulting indanol is dehydrated, often using an acid catalyst like p-toluenesulfonic acid, to yield the final 2-methyl-7-phenyl-1H-indene. google.comtandfonline.com

Acid-Catalyzed Dehydration for Indene Formation

Acid-catalyzed dehydration is a fundamental and widely utilized method for the formation of alkenes from alcohols. In the context of indene synthesis, this reaction typically involves the dehydration of an indanol precursor, such as 2-methyl-7-phenyl-2,3-dihydro-1H-inden-1-ol, to yield the corresponding indene. The reaction is generally promoted by Brønsted acids, which facilitate the removal of a water molecule to form a double bond within the five-membered ring.

The mechanism of acid-catalyzed alcohol dehydration can proceed through either an E1 or E2 pathway. For secondary alcohols like indanols, both mechanisms are plausible. The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). In the E1 pathway, the leaving group departs to form a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene. In the E2 mechanism, a concerted process occurs where the proton is abstracted by a base (which can be the solvent or the conjugate base of the acid catalyst) simultaneously with the departure of the leaving group.

The choice of acid catalyst and reaction conditions can significantly influence the efficiency and selectivity of the dehydration process. Strong acids such as sulfuric acid or trifluoromethanesulfonic acid are often employed. conicet.gov.arsioc-journal.cn The reaction temperature is also a critical parameter, with higher temperatures generally favoring the elimination reaction. rsc.org In some cases, solid acid catalysts like zeolites (e.g., HZSM-5) or silica-alumina have been used to facilitate the dehydration in the liquid phase, offering advantages in terms of catalyst recovery and process efficiency. conicet.gov.arresearchgate.net The use of these solid acids can also influence the selectivity of the reaction, favoring the desired intramolecular dehydration over intermolecular ether formation. conicet.gov.arresearchgate.net

A notable application of this method is in the multi-step synthesis of this compound, where the final step involves the acid-catalyzed dehydration of the corresponding indanol precursor. researchgate.net

Table 1: Acid-Catalyzed Dehydration for Indene Formation To view the interactive version of this table, please visit the source link.

| Precursor | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Indanol | HZSM-5 | Cyclohexane | 90 | 96 | conicet.gov.arresearchgate.net |

| 1-Phenylethanol | Trihexyl(tetradecyl)phosphonium bromide | Microwave | 160 | 85 | rsc.org |

| Diaryl/Alkyl Aryl-1,3-dienes | Trifluoromethanesulfonic acid | Dichloromethane | Not Specified | Good to Excellent | conicet.gov.arsioc-journal.cnresearchgate.net |

| 2-methyl-7-phenyl-2,3-dihydro-1H-inden-1-ol | Not specified | Not specified | Not specified | Not specified | researchgate.net |

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the indene scaffold. Various transition metals, such as rhodium, iron, ruthenium, and palladium, have been successfully employed to catalyze the cyclization of appropriately functionalized precursors to yield indene derivatives with high efficiency and selectivity.

Rhodium(I) complexes are effective catalysts for the annulation of arylboronic acids with alkynes to produce substituted indenes. A prominent example is the formal [2+2+1] annulation, where three new carbon-carbon bonds are forged in a single step. rsc.orgnih.gov The reaction mechanism is proposed to involve an initial intermolecular carborhodation, followed by a 1,4-rhodium migration and a final intramolecular carborhodation to construct the indene core. rsc.orgnih.gov This methodology allows for the efficient synthesis of indenes bearing a 1,1-disubstituted quaternary carbon center. rsc.org

Another rhodium(I)-catalyzed approach involves the reaction of 2-(chloromethyl)phenylboronic acids with alkynes. diva-portal.org In this reaction, the regioselectivity is influenced by the steric properties of the alkyne's substituent, with bulky groups favoring the alpha-position of the resulting indene. diva-portal.org These reactions are typically carried out under mild conditions and tolerate a range of functional groups.

Table 2: Rhodium(I)-Catalyzed Synthesis of Indene Derivatives To view the interactive version of this table, please visit the source link.

| Arylboronic Acid | Alkyne | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 2-Formylphenylboronic acid | Various alkynes | [RhCl(cod)]₂ / KOH | Microwave, 100 °C | Indenol derivatives | 34-90 | epfl.ch |

| 2-Acetylphenylboronic acid | Various alkynes | [RhCl(cod)]₂ / KOH | Microwave, 100 °C | 1-Methyl-1H-inden-1-ols | 46-60 | epfl.ch |

| Phenylboronic acid | 1,3-Enyne and Imine | [{Rh(cod)Cl}₂] / Chiral diene ligand | THF, 65 °C | Homoallylic sulfamates | 83 | organic-chemistry.org |

| 2-(Chloromethyl)phenylboronic acid | Various alkynes | Rh(I) complex | Not specified | Indene derivatives | High | diva-portal.org |

| Arylboronic acids | Alkynes | Rh(I) complex | Not specified | Indene derivatives | Not specified | rsc.orgnih.govscholaris.ca |

Iron(III) chloride (FeCl₃) has been utilized as an inexpensive and environmentally benign catalyst for the synthesis of indene derivatives. These reactions often proceed through the formation of benzyl (B1604629) cation intermediates. One such method involves the reaction of N-benzylic sulfonamides with internal alkynes. researchgate.netrsc.org The FeCl₃ catalyst facilitates the cleavage of the C-N bond in the sulfonamide to generate a benzyl cation, which then reacts with the alkyne in a regioselective manner to afford functionalized indenes. rsc.org This approach is advantageous as it avoids the side reactions often associated with acid-catalyzed carbon-halogen bond cleavage. rsc.org

A similar strategy employs the FeCl₃-catalyzed reaction of arylallenes with N-benzylic or N-allylic sulfonamides, leading to the formation of polysubstituted indenes with high regioselectivity. researchgate.netresearchgate.net

Table 3: FeCl₃-Catalyzed Synthesis of Indene Derivatives To view the interactive version of this table, please visit the source link.

| Substrate 1 | Substrate 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

| N-Benzylic sulfonamides | Internal alkynes | FeCl₃ (10 mol%) | Not specified | Functionalized indenes | up to 83 | researchgate.netrsc.org |

| Arylallenes | N-Benzylic/N-Allylic sulfonamides | FeCl₃ (10 mol%) | Not specified | Polysubstituted indenes | Good | researchgate.netresearchgate.net |

| Benzylic alcohols | Internal alkynes | FeCl₃ | Mild conditions | 1H-Indene derivatives | Not specified | researchgate.net |

Ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful and versatile method for the formation of cyclic alkenes, including indenes. organic-chemistry.orgresearchgate.net A tandem reaction sequence involving a palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed RCM has been developed for the synthesis of functionalized indene derivatives from readily available substituted phenols. researchgate.net This approach allows for the controlled construction of the indene skeleton with the potential for selective deuteration at the 3-position. researchgate.net

The RCM reaction itself is catalyzed by ruthenium complexes, such as the Grubbs catalysts, and typically involves the cyclization of a diene precursor. researchgate.netnih.gov The efficiency of the RCM process can be influenced by various factors, including the nature of the catalyst, the substrate structure, and the reaction conditions. researchgate.netrsc.orgresearchgate.netuwindsor.caresearchgate.net

Table 4: Ruthenium-Catalyzed Ring-Closing Metathesis for Indene Synthesis To view the interactive version of this table, please visit the source link.

| Precursor Type | Catalyst Type | Key Features | Reference |

| Di-alkenyl precursors | Ruthenium-based | Synthesis of fused-ring indenes | researchgate.net |

| Phenol derivatives | Pd-catalyzed Suzuki coupling followed by Ru-catalyzed RCM | Controlled construction of functionalized indenes | researchgate.net |

| Diene precursors | Grubbs catalysts | General synthesis of cyclic alkenes | researchgate.netnih.gov |

| Non-natural α-amino acids | Phenyl-substituted ruthenium alkylidene catalyst | Synthesis of unsaturated cyclic amino acids | nih.gov |

Ruthenium catalysts can effectively promote the cyclization of ethynylbenzene derivatives to form indenes. For instance, the cyclization of 2-alkyl-1-ethynylbenzene derivatives can be achieved using a TpRuPPh₃(CH₃CN)₂PF₆ catalyst in hot toluene. researchgate.netrsc.orgnih.govmdpi.com This reaction is proposed to proceed through a ruthenium-vinylidene intermediate, which undergoes a 1,5-hydrogen shift followed by electrocyclization and reductive elimination to yield the indene product. researchgate.netrsc.org The efficiency of this cyclization is influenced by the electronic nature of the substituents on the benzene (B151609) ring, with electron-rich benzenes generally providing better results. rsc.org

In a related transformation, the ruthenium-catalyzed cycloisomerization of o-(ethynyl)phenylalkenes can lead to the formation of 2-alkenyl-1H-indene derivatives via a skeletal rearrangement. researchgate.net

Table 5: Ruthenium-Catalyzed Cyclization of Ethynylbenzene Derivatives To view the interactive version of this table, please visit the source link.

| Substrate | Catalyst | Conditions | Product | Key Mechanistic Feature | Reference |

| 2-Alkyl-1-ethynylbenzenes | TpRuPPh₃(CH₃CN)₂PF₆ (10 mol%) | Toluene, 105 °C, 36-100 h | 1-Substituted-1H-indenes and 1-indanones | 1,5-Hydrogen shift of a metal-vinylidene intermediate | researchgate.netrsc.orgnih.govmdpi.com |

| o-(Ethynyl)phenylalkenes | TpRu(PPh₃)(CH₃CN)₂PF₆ (10 mol%) | Benzene, 80 °C, 12-18 h | 2-Alkenyl-1H-indene derivatives | Skeletal rearrangement | researchgate.net |

| o-(Alkynyl)biphenyls | Ruthenium complex | Not specified | Phenanthrenes | Cycloaromatization via vinylidene complexes | organic-chemistry.org |

Palladium-catalyzed domino reactions, particularly those involving a Heck reaction, provide an efficient pathway for the synthesis of complex molecules like indene derivatives from simple starting materials. sioc-journal.cnorganic-chemistry.org One such strategy involves an intramolecular Heck reaction of iodobenzenes bearing a tethered unactivated olefin to generate an alkylpalladium(II) intermediate. This intermediate then participates in an intramolecular nucleophilic cyclization with a suitable partner, such as 2-(2-phenylethynyl)phenylmalonate diethyl ester, to afford 3-alkyl substituted indene derivatives. sioc-journal.cnorganic-chemistry.org These reactions are characterized by their mild conditions, high yields, and broad substrate applicability. sioc-journal.cnorganic-chemistry.org

The Heck reaction itself is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov In a domino sequence, the initial Heck product can undergo further transformations in a single pot, leading to the rapid construction of molecular complexity.

Table 6: Palladium-Catalyzed Domino Heck/Intermolecular Cross Coupling for Indene Synthesis To view the interactive version of this table, please visit the source link.

| Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Iodobenzenes with unactivated olefins | 2-(2-Phenylethynyl)phenylmalonate diethyl ester | Palladium catalyst | Mild conditions | 3-Alkyl substituted indene derivatives | High | sioc-journal.cnorganic-chemistry.org |

| Tri-substituted alkenes | Diphenylacetylenes | Pd(OAc)₂ / dppf / KOH | Water, 90 °C | Substituted indenes | 77-92 | iyte.edu.tr |

| o-Iodostyrenes | Internal alkynes | Pd(0) catalyst / Q-Phos | Not specified | Iodoalkylated indenes | up to 96 | sioc-journal.cn |

| N-arylacyl indoles | (E)-β-chlorovinyl ketones | Palladium catalyst | Not specified | Furan-containing indolines | up to 95 |

Functionalization and Derivatization Strategies

Once the indene core is synthesized, further functionalization can introduce a variety of chemical groups, allowing for the fine-tuning of the molecule's properties for specific applications.

A versatile two-step methodology for the synthesis of highly substituted indene derivatives utilizes indenol esters as key intermediates. unirioja.es This approach begins with the acetylation of an indenol derivative, which can be prepared through various means. The resulting allylic acetate is then subjected to a displacement reaction with an organocuprate reagent, generated in situ from a Grignard reagent and a catalytic amount of a copper(I) salt like LiCuBr₂. unirioja.es

This sequence allows for the introduction of a wide range of alkyl and aryl groups at the 1-position of the indene ring with good yields. unirioja.es The reaction proceeds under mild conditions and provides a reliable route to functionalized indenes that might be difficult to access through other methods.

Table 3: Synthesis of Ethyl 1-Alkyl-1H-indene-2-carboxylates Data from a study on the reaction of ethyl 1-acetoxy-1H-indene-2-carboxylate with various Grignard reagents in the presence of LiCuBr₂.

| Grignard Reagent (RMgX) | Product | Yield (%) | Reference |

|---|---|---|---|

| EtMgBr | Ethyl 1-ethyl-1H-indene-2-carboxylate | 81 | unirioja.es |

| i-PrMgBr | Ethyl 1-isopropyl-1H-indene-2-carboxylate | 82 | unirioja.es |

| i-BuMgBr | Ethyl 1-isobutyl-1H-indene-2-carboxylate | 72 | unirioja.es |

| PhCH₂MgBr | Ethyl 1-benzyl-1H-indene-2-carboxylate | 75 | unirioja.es |

The introduction of diverse functional groups onto the this compound scaffold can be achieved through various modern synthetic methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for introducing aryl substituents. acs.org A ligand-free Suzuki coupling has been successfully employed to prepare 4-aryl-substituted 2-methyl-1-indanones, which can then be converted to the corresponding 7-aryl-2-methyl-1H-indenes through a reduction and dehydration sequence. acs.org

Furthermore, the indene ring itself can be functionalized. For example, borylation of the indene core can be achieved, and the resulting boronate esters serve as versatile handles for subsequent cross-coupling reactions to introduce a wide array of functional groups. nih.govacs.org The modularity of some synthetic routes also allows for the use of pre-functionalized building blocks. For example, a bromo-substituted indanedione can undergo Suzuki-Miyaura cross-coupling reactions to introduce phenyl groups prior to the final steps of indene formation. uoa.gr These strategies provide access to a library of this compound derivatives with tailored electronic and steric properties.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 7 Phenyl 1h Indene

Oxidative Transformations to Carbonyl Compounds

The double bond in the cyclopentene (B43876) ring of 2-methyl-7-phenyl-1H-indene is susceptible to oxidative cleavage by strong oxidizing agents. This type of transformation is a common method for the synthesis of dicarbonyl compounds from alkenes. Reagents such as ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), or potassium permanganate (B83412) (KMnO₄) under acidic or neutral conditions can cleave the C=C bond to yield a diketone. researchgate.net

The mechanism of ozonolysis involves the initial [3+2] cycloaddition of ozone to the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup cleaves the ozonide to yield the carbonyl products. In the case of this compound, this cleavage would be expected to open the five-membered ring to produce a 1,3-dicarbonyl compound.

| Reactant | Oxidizing Agent | Expected Product |

| This compound | 1. O₃, 2. DMS | 1-(2-acetylphenyl)-2-phenylethan-1-one |

| This compound | KMnO₄ (acidic) | 2-(2-oxo-2-phenylethyl)benzoic acid |

Reductive Pathways to Saturated Analogs

The double bond of the indene (B144670) core can be readily reduced to yield the corresponding saturated analog, 2-methyl-7-phenyl-1H-indane. This transformation is typically achieved through catalytic hydrogenation. nih.gov In this process, the indene derivative is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond from the surface of the catalyst. This method is highly efficient for the saturation of the five-membered ring without affecting the aromatic rings, provided the reaction conditions are controlled. More forcing conditions, such as higher pressures and temperatures, could lead to the reduction of the aromatic rings as well.

| Reactant | Reagents | Product |

| This compound | H₂, Pd/C | 2-Methyl-7-phenyl-1H-indane |

Electrophilic Substitution Reactivity of the Indene Core

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (SEAr) reactions. mdpi.com The molecule presents two distinct aromatic systems for such reactions: the benzene (B151609) ring of the indene nucleus and the pendant phenyl group. The regioselectivity of these reactions is governed by the directing effects of the substituents on each ring. masterorganicchemistry.comstackexchange.com

On the indene's benzene ring, the fused five-membered ring acts as an electron-donating group, directing incoming electrophiles to the positions ortho and para to the fusion, i.e., positions 4 and 6. On the other hand, the pendant phenyl group at position 7 will direct incoming electrophiles primarily to the ortho and para positions of that ring. The methyl group at position 2 has a minor influence on the reactivity of the fused benzene ring. When multiple activating groups are present, the strongest activating group generally directs the substitution. masterorganicchemistry.com

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-4-nitro-7-phenyl-1H-indene and 2-methyl-7-(4-nitrophenyl)-1H-indene |

| Halogenation | Br₂, FeBr₃ | 2-Methyl-4-bromo-7-phenyl-1H-indene and 2-methyl-7-(4-bromophenyl)-1H-indene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-methyl-7-phenyl-1H-indene and 7-(4-acetylphenyl)-2-methyl-1H-indene |

Cycloaddition Reactions (e.g., Diels-Alder for Indene-Fullerene Adducts)

The double bond in the five-membered ring of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org In such a reaction, the indene derivative reacts with a conjugated diene to form a six-membered ring adduct. The reactivity of the indene as a dienophile is influenced by the substituents on the double bond.

While there are no specific reports on Diels-Alder reactions of this compound, it is expected to react with electron-rich dienes. A notable application of this type of reaction is the formation of indene-fullerene adducts, where the fullerene acts as the dienophile. In a more classical Diels-Alder reaction, an electron-rich diene would react with the indene double bond.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | A tetracyclic adduct |

Polymerization Reactions and Pathways

Indene and its derivatives are known to undergo polymerization, typically through a cationic mechanism. mdpi.com The polymerization of this compound would likely be initiated by a strong acid or a Lewis acid, which would protonate the double bond to form a stable tertiary carbocation. This carbocation would then act as the initiator for the chain-growth polymerization, attacking the double bond of another monomer molecule.

The resulting polymer would feature a saturated five-membered ring in the polymer backbone with the methyl and phenyl groups as pendant substituents. The properties of the polymer, such as its molecular weight and thermal stability, would depend on the specific polymerization conditions and the initiator used.

| Monomer | Initiator | Polymer Repeating Unit |

| This compound | H⁺ (strong acid) | -[C₁₆H₁₄]- |

Sulfonation and Polycondensation Reactions

The aromatic rings of this compound can be functionalized through sulfonation. This reaction is typically carried out using a sulfonating agent such as acetyl sulfate. researchgate.net The sulfonic acid groups would be introduced onto the aromatic rings, likely at the same positions favored by other electrophilic substitution reactions (positions 4 and para- on the phenyl group).

The resulting sulfonated monomer could then potentially undergo polycondensation reactions if other suitable functional groups are present or introduced. For instance, if the sulfonated monomer were subjected to conditions that promote the formation of sulfone bridges between the aromatic rings, a polysulfone could be formed. Such polymers are known for their high thermal and chemical stability.

| Reactant | Reagent | Product |

| This compound | Acetyl Sulfate | This compound-4-sulfonic acid and 4-(2-methyl-1H-inden-7-yl)benzenesulfonic acid |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-methyl-7-phenyl-1H-indene, both ¹H and ¹³C NMR are routinely used to confirm its synthesis and structure. These analyses are typically conducted using a high-field spectrometer, such as a 400 MHz instrument, with deuterated chloroform (B151607) (CDCl₃) serving as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. nih.gov

The ¹H NMR spectrum of this compound provides precise information about the number, environment, and connectivity of hydrogen atoms. In a study detailing its synthesis, the compound was characterized as a colorless oil, and its ¹H NMR spectrum was recorded in CDCl₃ at 400 MHz. nih.gov

The spectrum displays a characteristic set of signals. The aromatic protons from the phenyl group and the indene (B144670) core appear in the downfield region, typically between δ 7.13 and δ 7.53 ppm. nih.gov The vinylic proton on the five-membered ring shows a singlet at δ 6.54 ppm. The aliphatic protons of the methylene (B1212753) group (-CH₂) in the indene ring are observed as a sharp singlet at δ 3.38 ppm, while the methyl group (-CH₃) protons resonate as a singlet at δ 2.14 ppm. nih.gov

Table 1: ¹H NMR Spectral Data for this compound nih.gov

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JHH) (Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.53 | d | 7.1 | 2H | Aromatic (ArH) |

| 7.44 | t | 7.5 | 2H | Aromatic (ArH) |

| 7.35 | t | 7.4 | 1H | Aromatic (ArH) |

| 7.30 | d | 7.4 | 1H | Aromatic (ArH) |

| 7.25 | d | 5.8 | 1H | Aromatic (ArH) |

| 7.13 | t | 7.5 | 1H | Aromatic (ArH) |

| 6.54 | s | - | 1H | Vinylic (ArCH) |

| 3.38 | s | - | 2H | Methylene (ArCH₂) |

| 2.14 | s | - | 3H | Methyl (CCH₃) |

Spectrum recorded in CDCl₃ at 400 MHz.

Complementing the proton data, ¹³C NMR spectroscopy identifies the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, and its chemical shift indicates its electronic environment (e.g., aromatic, vinylic, aliphatic). While several studies confirm the use of ¹³C NMR for the characterization of this compound and its derivatives, specific spectral data for this compound is not detailed in the surveyed scientific literature. nih.govut.ac.ir For closely related analogs such as 2-methyl-7-(m-tolyl)-1H-indene, the carbon signals for the indene and aryl rings typically appear between δ 118 and δ 147 ppm, with the aliphatic methylene and methyl carbons resonating at approximately δ 42.7 and δ 16.6 ppm, respectively. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are critical for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity. Various MS methods are applicable to the analysis of this compound.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound. While experimental ESI-MS spectra for this compound are not prominently featured in the reviewed literature, predicted data for its adducts are available. epo.org The monoisotopic mass of the molecule (C₁₆H₁₄) is 206.10954 Da. In ESI-MS, the compound would be expected to form several common adducts, with the protonated molecule [M+H]⁺ being a primary species of interest.

Table 2: Predicted ESI-MS Adducts for this compound epo.org

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 207.11682 |

| [M+Na]⁺ | 229.09876 |

| [M+K]⁺ | 245.07270 |

| [M+NH₄]⁺ | 224.14336 |

| [M-H]⁻ | 205.10226 |

Data from computational prediction.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a standard method for analyzing volatile and semi-volatile organic compounds. Research indicates that this compound has been analyzed using an Agilent GC-MS system with a quadrupole mass spectrometer operating under electron impact (EI) ionization at 70 eV. ut.ac.ir

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to ionization and characteristic fragmentation. For aromatic compounds like this compound, a relatively stable molecular ion peak ([M]⁺) at m/z ≈ 206 would be expected due to the stable aromatic system. Subsequent fragmentation would likely involve the loss of methyl groups or cleavage of the five-membered ring, providing structural information. However, specific fragmentation patterns and relative abundances for this compound are not available in the reviewed literature.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. This technique measures the drift time of an ion through a gas-filled chamber, which can be used to calculate its rotationally averaged collision cross section (CCS). The CCS value is an important physicochemical property that is intrinsic to the ion's structure.

Predicted CCS values for various adducts of this compound have been calculated using computational methods. epo.org These values, measured in square angstroms (Ų), provide valuable data for distinguishing the compound from isomers and for building libraries for future analytical identification.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts epo.org

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M]⁺ | 145.3 |

| [M+H]⁺ | 145.2 |

| [M+Na]⁺ | 154.4 |

| [M+K]⁺ | 149.4 |

| [M+NH₄]⁺ | 167.2 |

| [M-H]⁻ | 153.3 |

Calculated for nitrogen drift gas.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.

For this compound, the FT-IR spectrum is characterized by a combination of absorption bands arising from its constituent parts: the indene system and the phenyl substituent. While a publicly available, fully-analyzed experimental spectrum for this compound is not detailed in current literature, its synthesis and use as a crucial intermediate in the preparation of metallocene catalysts have been described, with FT-IR spectroscopy being a key method for characterization during these processes. ut.ac.ir

The expected vibrational modes for this compound can be predicted based on the analysis of its functional groups and comparison with similar molecules. The key regions in the FT-IR spectrum would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, these sharp bands are characteristic of the C-H bonds on both the phenyl ring and the aromatic part of the indene core.

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups in the indene ring give rise to stretching vibrations just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds in the aromatic rings and the cyclopentadiene (B3395910) portion of the indene system are expected to appear in the 1625-1430 cm⁻¹ region. irispublishers.com These bands are often of variable intensity and can be useful for confirming the aromatic and unsaturated nature of the compound.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information. Out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic rings.

The table below outlines the principal expected FT-IR absorption bands for this compound and their corresponding vibrational assignments.

Table 1: Expected FT-IR Vibrational Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl and Indene Rings) |

| 2965 - 2950 | C-H Asymmetric Stretch | Methyl (CH₃) |

| 2930 - 2915 | C-H Asymmetric Stretch | Methylene (CH₂) |

| 2875 - 2865 | C-H Symmetric Stretch | Methyl (CH₃) |

| 2860 - 2845 | C-H Symmetric Stretch | Methylene (CH₂) |

| 1610 - 1580 | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂) |

X-ray Diffraction (XRD) for Single-Crystal and Molecular Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A complete single-crystal XRD analysis for this compound is not currently available in the public domain. Obtaining such data is contingent on the ability to grow a high-quality single crystal of the compound, which can be a challenging process.

However, crystallographic studies have been successfully performed on closely related derivatives. For instance, the crystal structure of a co-crystal containing the isomeric molecule 10-(2-methyl-7-phenyl-1H-inden-5-yl)-10H-phenothiazine has been reported. nih.gov In that structure, the indene ring system was found to be nearly planar. The phenyl substituent was rotated out of the plane of the indene ring, with an interplanar angle of approximately 42-43 degrees. nih.govacs.org This provides valuable insight into the likely conformation of the phenyl group in this compound, which is also expected to be non-planar with the indene system due to steric hindrance.

A successful XRD analysis of this compound would yield precise data points as illustrated in the hypothetical table below. This information is crucial for understanding the molecule's solid-state conformation and packing, which influences its physical properties such as melting point and solubility. chemicalbook.com

Table 2: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description | Example Information |

|---|---|---|

| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | Lengths in Angstroms |

| α, β, γ (°) | The angles between the unit cell axes. | Angles in degrees |

| V (ų) | The volume of the unit cell. | Volume in cubic Angstroms |

| Z | The number of molecules per unit cell. | Integer value |

| Bond Lengths (Å) | Precise distances between bonded atoms. | e.g., C-C, C-H bond lengths |

| Bond Angles (°) | Angles formed by three connected atoms. | e.g., C-C-C bond angles |

Computational and Theoretical Studies on 2 Methyl 7 Phenyl 1h Indene and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. emanresearch.org DFT methods are employed to investigate the fundamental properties of 2-methyl-7-phenyl-1H-indene and its analogs, providing a theoretical framework for understanding their behavior at the molecular level. These calculations are instrumental in predicting electronic properties, determining stability, and visualizing the distribution of electrons within the molecule.

Prediction of Electronic Properties and Stability

DFT calculations are a powerful tool for predicting the electronic properties and thermodynamic stability of this compound and its analogs. By solving the Kohn-Sham equations, one can obtain the total electronic energy of the molecule, which is a key indicator of its stability. Lower electronic energy generally corresponds to a more stable molecular structure.

Furthermore, DFT can be used to calculate various electronic descriptors that provide insights into the molecule's behavior. These include ionization potential, electron affinity, and chemical hardness, which are crucial for understanding the molecule's propensity to donate or accept electrons in chemical reactions. While specific DFT data for this compound is not extensively available in public literature, the principles of DFT application to similar aromatic hydrocarbons are well-established. nih.govdntb.gov.ua

| Property | Predicted Value | Significance |

| Total Electronic Energy | Dependent on the specific DFT functional and basis set used. | A lower value indicates greater thermodynamic stability. |

| Ionization Potential | Can be estimated from the energy of the Highest Occupied Molecular Orbital (HOMO). | Represents the energy required to remove an electron. |

| Electron Affinity | Can be estimated from the energy of the Lowest Unoccupied Molecular Orbital (LUMO). | Represents the energy released when an electron is added. |

| Chemical Hardness | Calculated from the HOMO-LUMO gap. | A larger gap suggests greater stability and lower reactivity. |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. wuxiapptec.com A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound and its analogs, DFT calculations can precisely determine the energies of these frontier orbitals. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecular framework reveals the regions that are most likely to be involved in electron donation (nucleophilic) and electron acceptance (electrophilic), respectively. researchgate.net

In studies of similar aromatic systems, it has been shown that substitutions on the ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. ajchem-a.com For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often leading to a smaller HOMO-LUMO gap and increased reactivity. While specific HOMO-LUMO gap values for this compound require dedicated computational studies, the general trends can be inferred from research on related compounds. eurjchem.com

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | Calculated Value | Indicates the ability to donate electrons. Higher energy suggests stronger nucleophilicity. |

| LUMO | Calculated Value | Indicates the ability to accept electrons. Lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap | Calculated Difference | Reflects the molecule's excitability and chemical reactivity. A larger gap implies greater stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. scispace.com This information is crucial for predicting how a molecule will interact with other chemical species, including electrophiles and nucleophiles. webofjournals.com

For this compound, an MEP surface analysis would reveal the electrostatic landscape of the molecule. Typically, regions with a negative electrostatic potential (often colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. Neutral regions are typically colored green.

Molecular Modeling and Docking Studies

Beyond understanding the intrinsic properties of this compound and its analogs, computational methods are pivotal in exploring their potential interactions with other molecules, particularly biological macromolecules. Molecular modeling and docking studies are powerful techniques used to predict and simulate how a small molecule, or ligand, binds to a receptor, such as a protein or enzyme. These methods are instrumental in drug discovery and materials science, providing insights that can guide the design of new compounds with specific functionalities.

Prediction of Molecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound and its analogs, these models can be used to predict the types of non-covalent interactions they are likely to form. These interactions, which include hydrogen bonds, van der Waals forces, and pi-stacking interactions, are fundamental to molecular recognition and the formation of stable complexes.

By analyzing the three-dimensional structure and electronic properties of these indene (B144670) derivatives, researchers can identify potential interaction sites. For instance, the aromatic phenyl group in this compound is a prime candidate for engaging in pi-stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein. The methyl group can participate in hydrophobic interactions.

Computational studies on similar heterocyclic compounds have demonstrated the utility of molecular modeling in elucidating these interactions. nih.gov While specific predictive studies on the intermolecular interactions of this compound are not widely reported, the principles of molecular modeling provide a robust framework for such investigations. researchgate.net

Simulation of Binding Efficiency with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drug candidates. pensoft.net For this compound and its analogs, docking studies can simulate their binding efficiency with various biological targets, providing insights into their potential pharmacological activity.

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. pensoft.net The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-receptor complex. pensoft.net

For example, if this compound were to be investigated as a potential inhibitor of a specific enzyme, docking studies could predict how it fits into the enzyme's active site and what interactions stabilize the binding. Studies on other indene derivatives have successfully used molecular docking to identify potential biological targets and to rationalize their observed biological activities. ajchem-a.comacs.org These computational predictions are invaluable for prioritizing compounds for further experimental testing.

| Parameter | Description | Significance |

| Docking Score / Binding Energy | A measure of the predicted binding affinity between the ligand and the receptor. | Lower values typically indicate a stronger and more favorable binding interaction. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the receptor's binding site. | Reveals the specific geometry of the interaction. |

| Key Intermolecular Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. | Explains the molecular basis for the binding affinity and selectivity. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts that govern the supramolecular architecture. nih.govmdpi.com The analysis generates a three-dimensional surface around a molecule, color-coded to highlight regions of close contact with neighboring molecules.

The Hirshfeld surface is generated based on the electron density of a promolecule, which is the sum of the spherical atomic electron densities of the molecule. The surface is defined by the points where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and analyze specific intermolecular interactions. eurjchem.comresearchgate.net

C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms, which can include C-H···π interactions. nih.gov

π···π stacking: Interactions between aromatic rings, such as the phenyl and indene moieties, are crucial in determining the solid-state structure. nih.govbeilstein-journals.org

In the crystal structures of related substituted indole (B1671886) and indene derivatives, Hirshfeld analysis has revealed the dominance of H···H, C···H/H···C, and O···H/H···O contacts, which collectively account for a large percentage of the total surface interactions. nih.gov For instance, in a study of bromo-substituted 1H-indole derivatives, H···H contacts accounted for 38.7–44.7% of the interactions, while C···H/H···C contacts contributed 20.4–25.7%. nih.gov A similar analysis of a bicyclic ortho-aminocarbonitrile derivative also showed significant contributions from H···H, H···C/C···H, and H···O/O···H interactions. eurjchem.com

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, this computational tool would be invaluable for understanding its crystal engineering and the influence of its methyl and phenyl substituents on its solid-state packing. The introduction of different substituents can weaken or alter intermolecular interactions, affecting properties like melting point, solubility, and crystal quality. rsc.org

Table 1: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Organic Compounds.

| Intermolecular Contact | Typical Percentage Contribution |

| H···H | 38% - 45% |

| C···H/H···C | 20% - 26% |

| O···H/H···O | 14% - 18% |

| Br···H/H···Br | 8% - 13% |

Note: The data in this table is representative of similar organic molecules and is provided for illustrative purposes. nih.gov

Theoretical Vibrational Analysis (Raman and FTIR)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a fundamental tool for interpreting and assigning experimental Fourier-Transform Infrared (FTIR) and Raman spectra. By calculating the harmonic frequencies of a molecule, researchers can gain a detailed understanding of its vibrational modes. researchgate.netdergipark.org.tr These calculations are crucial for correlating specific molecular motions with the observed spectral bands.

A comprehensive theoretical vibrational analysis has been conducted on 2-phenyl-1H-indene-1,3(2H)-dione, an analog of this compound. researchgate.net In that study, the equilibrium geometry was optimized, and harmonic frequencies were calculated at the DFT B3LYP/6-311++G(d,p) level of theory. researchgate.net The results showed good agreement between the calculated and experimental vibrational frequencies, allowing for detailed assignments of the normal modes. researchgate.net

The vibrational modes of such molecules can be broadly categorized:

Phenyl Ring Vibrations: These include C-H stretching modes, which are typically observed in the 3100–3000 cm⁻¹ region, and C-C stretching and bending vibrations within the ring. researchgate.net

Indene Moiety Vibrations: This includes vibrations of the five-membered ring and the fused benzene (B151609) ring.

Carbonyl Group Vibrations (if present): In the case of 2-phenyl-1H-indene-1,3(2H)-dione, the C=O stretching motions are prominent. researchgate.net

Torsional Modes: These low-wavenumber modes, generally below 500 cm⁻¹, correspond to the twisting of different parts of the molecule. researchgate.net

The study on 2-phenyl-1H-indene-1,3(2H)-dione demonstrated that the molecule is non-planar, with the phenyl ring and the bicyclic moiety being nearly perpendicular to each other. researchgate.net A comparison of the calculated and experimental spectra allowed for the precise assignment of various vibrational bands, as detailed in the following table.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for 2-Phenyl-1H-indene-1,3(2H)-dione. researchgate.net

| Calculated (B3LYP) | Experimental FTIR | Experimental Raman | Assignment (Potential Energy Distribution %) |

| 1210 | 1171 | 1178 | wag(C3–H18)(60)+β(H–C–C)R(11)+β(H–C–C)R(10) |

| 1195 | 1157 | 1150 | wag (C3–H18) (52) +β(H–C–C)R(13) |

| 1106 | 1071 | 1074 | β(H–C–C)R(49)+β(C–C–C)R(25)+wag(C3–H18) (10) |

| 1017 | 985 | - | wag(C–H)R(83) |

| 813 | 786 | 770 | β(C–C–C) Pr(34)+β(C–C–C) R(28)+β(C–C–C)R(20) |

| 701 | 679 | - | β(O–C–C)Pr(26) +wag(C–H)R(18)+wag(C–H)R(15) |

Note: β denotes in-plane bending, wag denotes wagging, R denotes the phenyl ring, and Pr denotes the indene moiety. This data is for the analog 2-phenyl-1H-indene-1,3(2H)-dione. researchgate.net

A similar theoretical vibrational analysis for this compound would be essential to understand its spectroscopic properties and the influence of the methyl group on the vibrational modes of the indene skeleton. Such studies, often employing scaling factors to improve the agreement between theoretical and experimental frequencies, are a standard practice in modern computational chemistry. acs.orgacs.org

Applications in Advanced Materials Science Research

Applications in Catalysis and Ligand Design

The indenyl fragment of 2-methyl-7-phenyl-1H-indene serves as an excellent ligand for transition metals, forming the basis for a wide range of catalysts. These catalysts are particularly influential in the field of olefin polymerization.

Development of Metallocene Catalysts for Olefin Polymerization

Metallocene catalysts, which feature a transition metal sandwiched between two cyclopentadienyl-type ligands, have revolutionized the production of polyolefins. The substitution pattern on the indenyl ligands is crucial for tuning the properties of the resulting polymers. semanticscholar.orggoogle.com The compound this compound is a key precursor for synthesizing ligands used in these sophisticated catalyst systems. chemicalbook.com

One of the most significant achievements in metallocene catalysis is the ability to control the stereochemistry of polypropylene (B1209903). ut.ac.ir Catalysts derived from ligands like this compound enable the production of isotactic polypropylene (iPP), a polymer with highly desirable properties due to its regular structure. ut.ac.ir The specific arrangement of the methyl and phenyl groups on the indenyl ligand creates a chiral environment around the metal center, which dictates the orientation of incoming propylene (B89431) monomers during polymerization. ut.ac.ir This "enantiomorphic site control" leads to the formation of long chains with a specific and repeating stereochemistry. units.it

For example, bridged zirconocene (B1252598) catalysts incorporating substituted indenyl systems have been shown to produce highly isotactic polypropylene when activated with a cocatalyst like methylaluminoxane (B55162) (MAO). ut.ac.ir The resulting polymers exhibit high melting points and molecular weights, which are critical for industrial applications. semanticscholar.orgut.ac.ir

The performance of metallocene catalysts is profoundly influenced by the nature of the aryl and alkyl substituents on the indenyl ligands. ut.ac.ir The methyl group at the 2-position and the phenyl group at the 7-position of this compound are not arbitrary; they are strategically placed to optimize catalytic activity and polymer properties. semanticscholar.org

Studies have shown that the combination of a methyl group at the 2-position and an aryl group at the 4- or 7-position of the indenyl ring generally leads to superior catalytic performance in propylene polymerization. ut.ac.ir These substitutions are responsible for producing polypropylene with high molecular weight, high isotacticity, and high melting points. semanticscholar.org The steric bulk of the phenyl group influences the stereoselectivity of the catalyst, while the electronic effects of both the methyl and phenyl groups can modulate the catalyst's activity. ut.ac.irchinesechemsoc.org

Research has explored various aryl substitutions to further refine catalyst performance. For instance, replacing the phenyl group with other aryl moieties like 1-naphthyl, 2-naphthyl, or p-tolyl has been investigated to understand the structure-activity relationships. ut.ac.ir The electronic and steric demands of these different aryl groups can fine-tune the catalyst's behavior, affecting both its productivity and the properties of the resulting polymer. chinesechemsoc.org

Table 1: Impact of Substituents on Metallocene Catalyst Performance in Polypropylene Polymerization

| Catalyst System Component | Key Substituent(s) | Observed Effect on Polypropylene | Reference |

|---|---|---|---|

| Zirconocene with substituted indenyl ligands | 2-methyl and 4-phenyl groups | High isotacticity, high molecular weight, high melting point | semanticscholar.orgut.ac.ir |

| Zirconocene with varied aryl groups | 1-naphthyl, 2-naphthyl, p-tolyl | Modulation of catalytic activity and polymer properties | ut.ac.ir |

| Dimethylsilylene-bridged bis(2-methyl-4-phenylindenyl)zirconium dichloride | Methyl and Phenyl substitutions | Superior performance in producing high molecular weight, isotactic polypropylene | semanticscholar.org |

Use in Transition Metal Complexes

Beyond olefin polymerization, this compound and its derivatives are valuable in the broader field of transition metal chemistry. The indene (B144670) scaffold can be functionalized in various ways to create ligands with specific electronic and steric properties, making them suitable for a range of catalytic applications. dicp.ac.cn The synthesis of these ligands often involves transition-metal-catalyzed coupling reactions. These complexes are not limited to zirconium; they can also be formed with other transition metals, expanding their potential applications in catalysis. For instance, pyrazole-functionalized indenyl ligands have been used to synthesize nickel(II) complexes. dicp.ac.cn The oxidation of 1H-indene has also been studied using manganese(III) or iron(III) substituted polyoxotungstates. researchgate.net

Optoelectronic and Photovoltaic Materials

The unique electronic properties of the indene ring system, combined with the ability to introduce various functional groups, make this compound derivatives promising candidates for applications in optoelectronic and photovoltaic devices.

Electron-Transporting Materials (ETMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient next-generation photovoltaic technology. opticsjournal.netresearchgate.net A critical component of these cells is the electron-transporting layer (ETL) or electron-transporting material (ETM), which facilitates the extraction of electrons from the perovskite absorber layer to the electrode. researchgate.netrsc.org

While fullerene derivatives have been the benchmark ETMs, research is actively exploring alternative materials to enhance device performance and stability. researchgate.netresearchgate.net The structural and electronic properties of indene derivatives make them interesting candidates for this purpose. Although direct research on this compound as an ETM is not extensively documented, the fundamental properties of the indene core are relevant. The fused ring system provides a rigid backbone for charge transport, and the ability to attach different functional groups allows for the tuning of energy levels to match those of the perovskite and the electrode, which is crucial for efficient charge extraction and transport. opticsjournal.net

Table 2: Key Components in Perovskite Solar Cell Architecture

| Component | Function | Common Materials | Reference |

|---|---|---|---|

| Perovskite Absorber Layer | Absorbs sunlight and generates charge carriers | Methylammonium lead trihalide | opticsjournal.net |

| Electron-Transporting Layer (ETL) / Electron-Transporting Material (ETM) | Extracts and transports electrons, blocks holes | Fullerene derivatives (e.g., PCBM), TiO2, SnO2 | researchgate.netrsc.org |

| Hole-Transporting Layer (HTL) | Extracts and transports holes, blocks electrons | Spiro-OMeTAD | google.com |

| Electrode | Collects charge carriers | Gold (Au), Silver (Ag) | researchgate.net |

Based on a comprehensive review of available scientific literature, there is no specific research data published on the chemical compound “this compound” corresponding to the requested outline. Searches for the biological activities of this specific indene derivative, including its antimycobacterial, antibacterial, antioxidant, antiplatelet, anti-inflammatory, and anticancer properties, did not yield any relevant results.

The scientific community has explored various other derivatives of the indene scaffold for medicinal chemistry purposes. For instance, research has been conducted on different substituted indenes and related heterocyclic structures like indolizines and benzoxaboroles, investigating their potential as therapeutic agents. These studies have shown that modifications to the core indene structure can lead to a range of biological activities. However, the specific compound of interest, this compound, has not been the subject of published research in these areas.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and comparisons for “this compound” as per the specified outline. The absence of data in the public domain prevents a scientifically accurate and informative discussion on its medicinal chemistry and biological activity.

Medicinal Chemistry and Biological Activity Research of Indene Derivatives

Research into Anti-inflammatory and Anticancer Properties

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov The inhibition of COX-2 is a primary goal for anti-inflammatory effects, while inhibition of the constitutive COX-1 isoform is often associated with gastrointestinal side effects. nih.govaalto.fi

While specific inhibitory data for 2-methyl-7-phenyl-1H-indene is not extensively documented in the literature, the broader class of indene (B144670) and related heterocyclic derivatives has been evaluated for COX inhibition. For instance, various novel pyrazole (B372694), isoxazole, and quinazoline (B50416) derivatives have been synthesized and tested for their ability to inhibit COX-1 and COX-2. aalto.firesearchgate.netnih.gov The effectiveness of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for COX-1 versus COX-2 is used to determine the selectivity of the inhibitor.

Below is a table of representative data for various heterocyclic compounds, illustrating the range of activities and selectivities that can be achieved.

| Compound Class | Compound Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Pyrazolylbenzyltriazole | PYZ19 | >100 | 5.01 | >20 |

| Dihydropyrazole Sulfonamide | PYZ20 | 15.6 | 0.33 | 47.3 |

| Isoxazole Derivative | C6 | 7.97 | 0.07 | 113.8 |

| Isoxazole Derivative | C8 | 10.39 | 0.09 | 115.4 |

| Reference Drug | Celecoxib | 15.0 | 0.052 | 288.5 |

This table is interactive. Data is compiled from studies on various heterocyclic COX inhibitors to illustrate typical measurement formats. aalto.finih.gov

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or cancerous cells. A key strategy in cancer therapy is the development of agents that can selectively induce apoptosis in tumor cells. nih.gov

Research into complex molecules incorporating indene-like structures has demonstrated their potential to trigger apoptosis. For example, novel dispiro indenoquinoxaline pyrrolidine (B122466) quinolone analogues have been shown to exhibit significant cytotoxic effects against HeLa and MCF-7 cancer cell lines. bue.edu.eg Similarly, various pyrazole derivatives have been proven to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468). nih.gov

The process of apoptosis induction can be confirmed through various assays. Annexin V-FITC staining, for instance, can identify cells in the early stages of apoptosis. Studies on certain quinazolinone derivatives showed a significant increase in early apoptosis in HepG-2 cells following treatment. bue.edu.eg This pro-apoptotic activity is often dose-dependent and is a hallmark of effective anticancer agents. bue.edu.egnih.gov

Modulation of Cell Survival and Death Pathways

The induction of apoptosis is regulated by a complex network of cell survival and death pathways. Chemical compounds can exert their effects by targeting specific proteins within these cascades. For instance, the anticancer activity of certain agents is achieved through the generation of reactive oxygen species (ROS) and the activation of key executioner proteins like caspase-3. nih.gov

Further investigation into the mechanisms of indene-related heterocyclic compounds has revealed modulation of several critical pathways:

Cell Cycle Arrest: Some compounds can impair cancer cell proliferation by causing cell cycle arrest at specific phases, such as the G2/M phase, preventing the cells from dividing. bue.edu.eg

Regulation of Apoptotic Proteins: Treatment with certain derivatives has been shown to downregulate Inhibitor of Apoptosis Proteins (IAPs), such as Survivin and XIAP, which are often overexpressed in cancer cells and prevent cell death. bue.edu.eg

Tumor Suppressor Activation: An increase in the expression of tumor suppressor proteins like p21 can be observed, which helps to halt cell proliferation. bue.edu.eg

Stress Response Pathways: Some indolyl-chalcone derivatives have been found to activate the Nrf-2/HO-1 pathway, a cellular stress response system that can be associated with apoptosis induction in cancer cells. researchgate.net

These findings indicate that compounds with indene-like core structures can influence a range of signaling pathways crucial for cancer cell survival and proliferation.

Interaction with Biological Macromolecules

The therapeutic effect of a chemical compound is contingent upon its interaction with biological macromolecules, such as proteins and enzymes.

Binding Studies with Serum Albumins